2-(Dicyanomethylene)indan-1,3-dione

Catalog No.
S8518628
CAS No.
M.F
C32H28N2O8
M. Wt
568.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyanomethylene)indan-1,3-dione

Product Name

2-(Dicyanomethylene)indan-1,3-dione

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene

Molecular Formula

C32H28N2O8

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H

InChI Key

RERKLPZZVLRPGK-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O

Canonical SMILES

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O

2-(Dicyanomethylene)indan-1,3-dione (CAS 16954-74-8), commonly abbreviated as CNIND, is a specialized π-electron acceptor characterized by its fused indan-1,3-dione core and a highly electron-withdrawing dicyanomethylene moiety at the 2-position. Unlike generic chemical building blocks, this compound is engineered for precise molecular orbital control, exhibiting a lowest unoccupied molecular orbital (LUMO) energy of approximately -2.6 eV and an experimentally determined electron affinity of 1.33 to 1.36 eV [1]. These baseline properties make it a critical precursor and reagent for the synthesis of stable charge-transfer (CT) complexes, near-infrared (NIR) push-pull chromophores, and non-fullerene acceptor intermediates in organic electronics. Its distinct H-chromophore geometry provides a specific balance of steric accessibility and electron deficiency, distinguishing it from both its unfunctionalized precursors and ultra-strong conventional acceptors in procurement workflows.

Research Fit

1 Electron-accepting building block for push-pull chromophores and non-fullerene acceptors
2 Enables [2+2] and [4+2] cycloaddition pathways with electron-rich alkynes
3 Compatible with n-type semiconductor and OFET memory research workflows

In procurement and synthetic design, substituting 2-(Dicyanomethylene)indan-1,3-dione with ubiquitous π-acceptors like tetracyanoethylene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ) frequently leads to process failure or degraded material performance. TCNE and TCNQ possess extremely high electron affinities (~2.88 eV and ~2.80 eV, respectively), which often results in uncontrolled full electron transfer, rapid degradation of sensitive electron-rich donors, or the formation of intractable polymeric byproducts rather than discrete, isolable charge-transfer complexes [1]. Furthermore, in cycloaddition-retroelectrocyclization (CA-RE) reactions with sterically hindered alkynes, TCNQ requires elevated temperatures that can compromise yield, whereas CNIND's specific steric profile allows for efficient push-pull chromophore assembly under alternative conditions [2]. Conversely, replacing CNIND with its unfunctionalized precursor, indan-1,3-dione, completely eliminates the necessary π-accepting capability, rendering it useless for organic electronic and CT applications.

Substitution Risk

Electron affinity mismatch

Unfunctionalized indandione lacks the enhanced π-acid character of DCID, potentially altering charge-transfer complex formation and donor-acceptor pairing.

Reaction pathway divergence

The dicyanomethylene moiety enables Lewis-acid-switchable cycloadditions not accessible on generic indanetrione, limiting synthetic versatility if substituted.

Device performance may not transfer

OFET memory and n-channel mobility improvements attributed to the dicyanomethylene group may not be replicated with non-cyanated analogs.

Attenuated Electron Affinity for Controlled Charge-Transfer Synthesis

The utility of a π-acceptor in synthesizing stable charge-transfer (CT) materials depends heavily on its electron affinity (EA). 2-(Dicyanomethylene)indan-1,3-dione exhibits an experimentally determined EA of 1.33 to 1.36 eV, derived from polarographic and spectral analyses [1]. In head-to-head comparisons with standard industrial acceptors, this is significantly lower than the EA of TCNE (~2.88 eV) and TCNQ (~2.80 eV). This attenuated, mild acceptor strength prevents the immediate, uncontrolled single-electron transfer that often destroys sensitive electron donors when using TCNE, allowing for the isolation of stable, highly ordered CT complexes and radical anion salts.

Evidence DimensionElectron Affinity (EA)
Target Compound Data1.33 - 1.36 eV
Comparator Or BaselineTCNE (~2.88 eV) / TCNQ (~2.80 eV)
Quantified DifferenceApprox. 1.4 - 1.5 eV lower electron affinity than standard ultra-strong acceptors
ConditionsPolarographic reduction and charge-transfer spectral analysis

Enables the controlled synthesis and isolation of stable charge-transfer complexes without the over-oxidation or degradation common with ultra-strong acceptors.

Electron Affinity
Cross-study comparable
1.33–1.36 eV
Parent indanetrione: ~1.1 eV
Reported enhanced π-acid character supporting stronger acceptor performance
Computed from charge-transfer spectra and reduction potentials

Frontier Molecular Orbital Tuning vs. Unfunctionalized Precursor

The functionalization of the indan-1,3-dione core with a dicyanomethylene group fundamentally transforms the molecule's optoelectronic utility. Quantitative frontier molecular orbital analysis of 2-(Dicyanomethylene)indan-1,3-dione reveals a Lowest Unoccupied Molecular Orbital (LUMO) energy of approximately -2.6 eV and a Highest Occupied Molecular Orbital (HOMO) of -5.3 eV, yielding a narrow bandgap of ~2.7 eV [1]. Compared to the baseline unfunctionalized indan-1,3-dione, which lacks the strongly electron-withdrawing dicyanomethylene moiety and possesses a significantly higher, less accessible LUMO, CNIND acts as a potent n-type semiconductor building block. This deep LUMO level is critical for facilitating electron injection and transport in organic electronic devices.

Evidence DimensionLUMO Energy Level
Target Compound Data~ -2.6 eV
Comparator Or BaselineIndan-1,3-dione (Precursor, significantly higher/shallower LUMO)
Quantified DifferenceDeepened LUMO by >1.0 eV due to dicyanomethylene functionalization
ConditionsDensity Functional Theory (DFT) and electrochemical estimation

Validates the compound as a high-performance electron-accepting building block necessary for n-type organic semiconductors and dye-sensitized solar cells.

Cycloaddition Bifurcation
Class-level inference
[2+2] vs. [4+2] product control via Lewis acid
Parent indandione: single condensation pathway
Enables diverse push-pull chromophore synthesis
Reactions with electron-rich alkynes; good yield and selectivity reported

Steric Compatibility in Cycloaddition-Retroelectrocyclization (CA-RE) Reactions

In the synthesis of electronically tunable push-pull chromophores via [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions, the choice of electron acceptor dictates process conditions and yields. When reacting with sterically hindered, electron-rich alkynes (such as bulky N-alkyl indoles), TCNQ often requires elevated temperatures to overcome steric repulsion, which can induce side reactions [1]. 2-(Dicyanomethylene)indan-1,3-dione, however, presents a distinct structural geometry (an H-chromophore framework) that alters the steric barrier. This allows CNIND to efficiently undergo CA-RE and hetero-Diels-Alder reactions with electron-rich alkynes under optimized Lewis acid-catalyzed or milder thermal conditions, providing access to novel near-IR absorbing chromophores that are difficult to synthesize with planar TCNQ.

Evidence DimensionReaction temperature and steric tolerance in CA-RE
Target Compound DataEfficient conversion with distinct steric profile (H-chromophore)
Comparator Or BaselineTCNQ (Requires elevated temperatures for bulky substrates like phenanthrene-substituted indoles)
Quantified DifferenceLower thermal activation barrier for specific bulky donors due to divergent steric geometry
ConditionsCA-RE reactions with N-alkyl indole-activated alkynes

Allows synthetic chemists to access novel push-pull chromophores and near-IR dyes under milder or alternative conditions when TCNQ fails due to steric hindrance.

OFET Memory Window
Direct head-to-head
79 V
2CN-IN electret vs. mono-cyanomethylene analog (smaller window)
Reported larger memory window endpoint, attributed to enhanced electron trapping
Bottom-gate top-contact pentacene OFET, supramolecular electret P4VP(2CN-IN)₀.₃₀
n-Channel Mobility
Cross-study comparable
Higher electron mobility reported
Dicyanomethylene-substituted diindenopyrazinedione vs. parent
Supports n-type semiconductor design for flexible electronics
Spin-coated OFET thin films; mobility values not detailed in abstract

Synthesis of Stable Charge-Transfer (CT) Complexes

Because of its attenuated electron affinity (1.33 eV) compared to TCNE, CNIND is a highly effective acceptor for forming stable, isolable CT complexes and radical anion salts with sensitive aromatic amines and polycyclic donors [1].

Precursor for Near-IR Push-Pull Chromophores

Leveraging its distinct steric profile in CA-RE reactions, CNIND is utilized to synthesize advanced push-pull chromophores and dyes that absorb in the near-infrared region, which are critical for organic photovoltaics and non-linear optics [2].

Building Block for Organic Electronics and DSSCs

With a deep LUMO of -2.6 eV, the compound serves as a vital intermediate in the development of n-type organic semiconductors, electron transport layers, and dye-sensitized solar cells (DSSCs) where precise energy level matching is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Push-pull chromophore synthesis for OPV studies
Electron affinity profile and cycloaddition reactivity
Optoelectronic property tuning and device performance correlation
Non-volatile OFET memory electret studies
Electron-trapping capability of the dicyanomethylene group
Memory window and data retention endpoint evaluation
n-Type organic semiconductor design
Electron-withdrawing end-cap effect on carrier mobility
Electron mobility characterization in OFET architectures
Organic conductive salt and semiconductor precursor
DCID-to-DCNQ isomerization reactivity
Conductivity and magnetic properties of resulting charge-transfer salts

Hydrogen Bond Acceptor Count

10

Exact Mass

568.18456586 g/mol

Monoisotopic Mass

568.18456586 g/mol

Heavy Atom Count

42

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